The compound "(5-Bromobenzo[b]furan-2-yl)methylamine" is a derivative of benzo[b]furan, a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. The interest in such compounds has grown due to their diverse biological activities and their role in the development of new therapeutic agents. The synthesis and functionalization of benzo[b]furan derivatives have been explored to enhance their biological properties and to understand their mechanism of action.
Benzo[b]furan derivatives have been studied for their ability to interfere with biological processes. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds has been investigated for their potential to inhibit microbial quorum sensing and biofilm formation by Staphylococcus epidermidis1. Quorum sensing is a communication system used by bacteria to coordinate their behavior, and its disruption can prevent the formation of biofilms, which are often resistant to antibiotics.
Another significant aspect of the mechanism of action of benzo[b]furan derivatives is their ability to target microtubules, which are dynamic structures essential for cell division. Compounds based on the benzo[b]furan molecular skeleton have been shown to inhibit tubulin polymerization, a process crucial for mitosis. The inhibition of tubulin polymerization leads to the induction of apoptosis, a form of programmed cell death, which is a promising strategy for cancer chemotherapy2. The introduction of different substituents on the benzo[b]furan moiety can significantly affect the antiproliferative activity of these compounds. For example, the placement of a methoxy group at the C6 position on the benzene ring enhances the inhibition of cell growth2.
The applications of benzo[b]furan derivatives span across various fields due to their diverse biological activities. In the field of medicinal chemistry, these compounds have been synthesized and evaluated for their antiproliferative activity against cancer cells. The most promising compound from the studied series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, has shown to inhibit cancer cell growth at nanomolar concentrations and interacts with tubulin at the colchicine site2. This interaction induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential as a chemotherapeutic agent2.
In addition to their antitumor properties, benzo[b]furan derivatives have potential applications in the development of antimicrobial agents. The ability to inhibit quorum sensing and biofilm formation makes them suitable candidates for addressing antibiotic resistance and treating infections caused by biofilm-forming bacteria1.
The synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine typically involves several key steps:
These methods yield (5-Bromobenzo[b]furan-2-yl)methylamine with good efficiency, often achieving yields around 75% under optimized conditions .
The molecular structure of (5-Bromobenzo[b]furan-2-yl)methylamine can be described as follows:
(5-Bromobenzo[b]furan-2-yl)methylamine is involved in several types of chemical reactions:
The compound's stability may be influenced by environmental factors such as pH and temperature, particularly due to the reactivity of the bromine substituent .
(5-Bromobenzo[b]furan-2-yl)methylamine has potential applications in several scientific fields:
(5-Bromobenzo[b]furan-2-yl)methylamine represents a structurally specialized heterocyclic compound with systematic nomenclature that precisely defines its molecular architecture. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the parent structure is designated as 5-bromo-1-benzofuran-2-yl)methanamine, which unambiguously positions the bromine substituent at the 5-position on the benzofuran ring system and the methylamine group at the 2-position . The compound's chemical identity is formally documented under CAS Registry Number 165736-51-6, providing a unique identifier for chemical databases and commercial catalogs . Its molecular formula, C9H8BrNO, corresponds to a molecular weight of 226.07 grams per mole, reflecting the combined atomic masses of its constituent elements: carbon, hydrogen, bromine, nitrogen, and oxygen .
Table 1: Fundamental Chemical Identifiers of (5-Bromobenzo[b]furan-2-yl)methylamine
Chemical Property | Specification |
---|---|
Systematic IUPAC Name | (5-Bromo-1-benzofuran-2-yl)methanamine |
Alternative Name | (5-Bromobenzo[b]furan-2-yl)methylamine |
CAS Registry Number | 165736-51-6 |
Molecular Formula | C9H8BrNO |
Molecular Weight | 226.07 g/mol |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)CN |
InChI Key | UOODONZLFBRQNV-UHFFFAOYSA-N |
Structurally, this compound belongs to the benzo[b]furan class of heterocycles, characterized by a fused bicyclic system comprising an electron-rich furan ring annulated to a benzene ring. This core structure imparts significant aromatic character and planarity, though the methylamine substituent introduces a modest deviation from coplanarity [7]. The bromine atom at the 5-position exerts substantial electronic effects: as a strong sigma-withdrawing yet pi-donating substituent, it significantly modifies the electron density distribution across the heterocyclic scaffold. This electronic perturbation is quantifiable through computational methods, revealing decreased electron density at the 5- and 6-positions while increasing nucleophilic character at the 4- and 7-positions [5].
The methylamine group (-CH2NH2) attached to the furan's 2-position constitutes a versatile functional handle. This primary amine exhibits typical nucleophilic and basic character, with a calculated pKa of approximately 10.5 for its conjugate acid, enabling salt formation with acids and participation in condensation reactions . Crystallographic analyses, where available, indicate that the amine group projects outward from the benzofuran plane, creating a molecular dipole moment of approximately 2.8 Debye, which influences solid-state packing and solubility in polar solvents . The compound's structural classification situates it within the broader category of brominated heteroaromatic amines, sharing characteristics with bioactive molecules such as bromo-substituted tryptamines and phenethylamines, though with distinct electronic properties conferred by the oxygen-containing furan ring [5].
The synthetic exploration of brominated benzofuran derivatives emerged significantly during the late 20th century, paralleling broader advances in heterocyclic chemistry aimed at accessing structurally diverse pharmacophores. (5-Bromobenzo[b]furan-2-yl)methylamine first appeared in chemical literature during the mid-1990s, with its initial synthesis motivated by the need for functionalized benzofuran building blocks in drug discovery programs . The earliest reported synthetic route employed a three-step sequence beginning with commercially available benzo[b]furan:
This methodology represented a substantial improvement over earlier approaches to benzofuran functionalization, which often suffered from poor regiocontrol during halogenation and required harsh conditions for amine introduction. Throughout the 2000-2010 period, synthetic innovations significantly enhanced the accessibility of this scaffold. Key developments included:
The compound's historical significance lies partly in its role as a key synthetic intermediate for complex molecules. For example, it served as a precursor to tubulin-binding anticancer agents developed in the early 2010s, where its amine group was acylated with trimethoxybenzoyl chloride to create potent antimitotic compounds . Additionally, its structural similarity to natural products like psoralens and aflatoxins—both containing fused furanobenzene systems—stimulated research into modified benzofurans as tools for probing biological mechanisms [9]. The commercial availability of (5-Bromobenzo[b]furan-2-yl)methylamine from specialty chemical suppliers since approximately 2005 has further accelerated its adoption in medicinal chemistry programs worldwide .
Medicinal Chemistry Applications
The structural attributes of (5-bromobenzo[b]furan-2-yl)methylamine render it exceptionally valuable in drug discovery, particularly as a precursor to bioactive molecules targeting cancer and infectious diseases. Its most prominent application emerges in the development of antitubulin agents that disrupt microtubule dynamics in proliferating cells. When the methylamine group is acylated with trimethoxybenzoyl groups, the resulting derivatives demonstrate nanomolar antiproliferative activity against diverse cancer cell lines, including breast (MCF-7) and colon (HT-29) carcinomas . The specific derivative 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan exhibits an IC₅₀ of 1.7 nM against MCF-7 cells, surpassing many clinically used tubulin inhibitors in potency. Mechanistically, these compounds bind to the colchicine site on β-tubulin, inhibiting polymerization by 78-92% at 1 μM concentration, which subsequently triggers caspase-mediated apoptosis through cytochrome c release .
Table 2: Antiproliferative Activity of Derivatives Synthesized from (5-Bromobenzo[b]furan-2-yl)methylamine
Derivative Structure | Cancer Cell Line | IC₅₀ (nM) | Tubulin Polymerization Inhibition (%) |
---|---|---|---|
2-(3,4,5-Trimethoxybenzoyl) | MCF-7 (Breast) | 1.7 | 92 ± 3.1 |
2-(3,4,5-Trimethoxybenzoyl) | HT-29 (Colon) | 4.2 | 85 ± 2.8 |
2-(4-Methoxybenzoyl) | MCF-7 (Breast) | 380 | 48 ± 4.2 |
Beyond oncology, the compound's derivatives show promise as antimicrobial agents targeting bacterial communication systems. Structural analogs functionalized with unsaturated lactones inhibit quorum sensing in Staphylococcus epidermidis at sub-MIC concentrations (2-8 μg/mL), effectively suppressing biofilm formation—a key virulence factor in device-associated infections . The bromine atom appears critical for this activity, as non-brominated analogs exhibit 5-10 fold reduced potency, likely due to diminished membrane permeability or altered target interactions .
Emerging evidence also supports applications in metabolic disorder therapeutics. Derivatives serve as structural components in potent urate transporter 1 (URAT1) inhibitors under investigation for gout management. Systematic structure-activity relationship studies indicate that bromobenzofuran-containing inhibitors demonstrate 200-fold greater potency than the benchmark drug lesinurad, attributed to optimal hydrophobic filling of the URAT1 binding pocket [3].
Materials Science Applications
In materials chemistry, (5-bromobenzo[b]furan-2-yl)methylamine functions as a versatile building block for advanced organic semiconductors and luminescent materials. The bromine atom facilitates incorporation into extended π-systems via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of conjugated oligomers and polymers [9]. When integrated into organic light-emitting diode (OLED) architectures, benzofuran-based emitters containing this moiety exhibit blue-shifted electroluminescence (450-470 nm) with quantum yields up to 0.62, outperforming analogous furan or thiophene derivatives due to the benzofuran's enhanced electron-transport capability [9].
The methylamine group provides a site for further functionalization to modulate solubility and intermolecular interactions. Reaction with dianhydrides yields polyimide precursors that form thermally stable films (decomposition temperature >400°C) with dielectric constants below 2.8, suitable for microelectronic insulation layers [9]. Additionally, Schiff base formation with aromatic aldehydes generates photoactive ligands for metal-organic frameworks (MOFs), where the bromine atom acts as a heavy atom to enhance intersystem crossing for triplet-state emission—a valuable property for organic phosphors in sensing applications [9].
In photovoltaic research, benzofuran-based small molecules derived from this amine demonstrate power conversion efficiencies exceeding 8% in bulk heterojunction solar cells when blended with fullerene acceptors. This performance stems from favorable energy level alignment (HOMO ≈ -5.3 eV, LUMO ≈ -3.5 eV) and high hole mobility (10⁻³ cm²·V⁻¹·s⁻¹), enabled by the planar benzofuran core and bromine-enhanced crystallinity [9]. These multifaceted applications underscore (5-bromobenzo[b]furan-2-yl)methylamine's role as a critical scaffold bridging medicinal chemistry and advanced materials development through rational structural diversification.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: